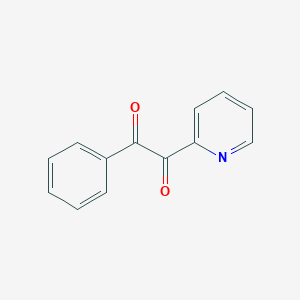

1-Phenyl-2-(2-pyridyl)ethanedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13474-48-1 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-phenyl-2-pyridin-2-ylethane-1,2-dione |

InChI |

InChI=1S/C13H9NO2/c15-12(10-6-2-1-3-7-10)13(16)11-8-4-5-9-14-11/h1-9H |

InChI Key |

YJHZXKQYHAYVOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 2 Pyridyl Ethanedione

Classical Preparative Routes

The traditional synthesis of 1-phenyl-2-(2-pyridyl)ethanedione typically involves the oxidation of a suitable precursor, most commonly 2-phenacylpyridine (1-phenyl-2-(pyridin-2-yl)ethan-1-one). This classical approach relies on stoichiometric amounts of strong oxidizing agents. One of the most established methods utilizes selenium dioxide (SeO₂) in a suitable solvent like dioxane or acetic acid. The reaction proceeds by the oxidation of the active methylene (B1212753) group adjacent to both the carbonyl and the pyridyl moieties.

Another classical route begins with the Knoevenagel condensation of 2-methylpyridine (B31789) (α-picoline) and benzaldehyde. researchgate.net This reaction, which can be performed under catalyst- and solvent-free conditions, yields 1-phenyl-2-(2-pyridyl)ethanol as a key intermediate. researchgate.net Subsequent oxidation of this secondary alcohol provides the target diketone. While fundamentally effective, these classical methods often require harsh reaction conditions, long reaction times, and the use of toxic reagents like selenium dioxide, which presents challenges in terms of waste disposal and atom economy.

Table 1: Classical Synthetic Routes for this compound and its Precursors

| Starting Material(s) | Reagent/Oxidant | Product | Typical Conditions |

|---|---|---|---|

| 2-Phenacylpyridine | Selenium Dioxide (SeO₂) | This compound | Reflux in dioxane or acetic acid |

| 2-Methylpyridine, Benzaldehyde | None (Condensation) | 1-Phenyl-2-(2-pyridyl)ethanol | Catalyst- and solvent-free, heating researchgate.net |

| 1-Phenyl-2-(2-pyridyl)ethanol | Potassium Permanganate (B83412) (KMnO₄) | This compound | Basic aqueous solution, controlled temperature |

Transition Metal-Catalyzed Syntheses

To overcome the limitations of classical methods, significant research has focused on developing more efficient and environmentally benign transition metal-catalyzed syntheses.

Palladium-Mediated Oxidation Protocols

Palladium(II) catalysis has emerged as a powerful tool for oxidation reactions in organic synthesis. nih.gov In the context of this compound synthesis, palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can facilitate the aerobic oxidation of 2-phenacylpyridine. These reactions often employ a co-catalyst or a ligand to facilitate the re-oxidation of the palladium(0) species back to the active palladium(II) state, allowing for a catalytic cycle. youtube.com The use of molecular oxygen or air as the terminal oxidant makes these protocols highly attractive from a green chemistry perspective. The mechanism generally involves the activation of the C-H bond at the methylene position by the Pd(II) catalyst. nih.govnih.gov

Table 2: Palladium-Mediated Oxidation of 2-Phenacylpyridine

| Catalyst | Ligand/Co-catalyst | Oxidant | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | Dimethylphenanthroline | O₂ (Air) | Acetic Acid |

| PdCl₂ | CuCl₂ | O₂ | Dimethylformamide (DMF) |

| Pd(OAc)₂ | Bathocuproine | Benzoquinone | Toluene |

Copper-Catalyzed Acylation and Oxidative Approaches

Copper catalysts offer a cost-effective and efficient alternative for various organic transformations. While direct copper-catalyzed oxidation of 2-phenacylpyridine to the diketone is less documented, copper complexes are well-known to catalyze related reactions, such as the synthesis of propargylamines and 1,2,3-triazoles. chemrxiv.orgchemrxiv.org The principles of these reactions, which involve copper(I) and copper(II) intermediates and can facilitate oxidative coupling, are applicable. For instance, a copper-catalyzed approach could involve the acylation of a 2-pyridyl organometallic species with a phenylglyoxal (B86788) derivative or a related multi-step, one-pot sequence involving copper-mediated oxidation.

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. The synthesis of this compound and its precursors can be significantly accelerated under microwave irradiation. For example, the oxidation of 2-phenacylpyridine using reagents like selenium dioxide can be completed in minutes under microwave heating, compared to several hours required for conventional heating. This efficiency minimizes the formation of side products that can result from prolonged exposure to high temperatures.

Table 3: Comparison of Conventional vs. Microwave-Assisted Oxidation

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating | 4-8 hours | Moderate | Potential for side-product formation |

| Microwave Irradiation | 5-15 minutes | Good to Excellent | Cleaner reaction profile, rapid optimization |

Oxidative Transformations of Precursor Molecules

The direct oxidation of the methylene group in 2-phenacylpyridine (1-phenyl-2-(pyridin-2-yl)ethan-1-one) is the most direct pathway to this compound. nih.gov A variety of oxidizing systems beyond classical reagents have been explored to improve efficiency and safety.

These transformations include:

Selenium Dioxide (SeO₂): The most traditional reagent, effective but toxic.

Potassium Permanganate (KMnO₄): A powerful, inexpensive oxidant, but can suffer from over-oxidation and requires careful control of reaction conditions.

Nitrous Acid (generated in situ from sodium nitrite): A milder alternative for the oxidation of active methylene groups.

Catalytic Oxidation Systems: As discussed, palladium and copper catalysts using air or other terminal oxidants represent a more modern and sustainable approach.

The choice of oxidant and reaction conditions is critical to achieving high yields and preventing cleavage of the C-C bond between the carbonyl groups.

Table 4: Oxidative Methods for the Transformation of 2-Phenacylpyridine

| Oxidizing Agent | Solvent | Temperature | Reported Yield |

|---|---|---|---|

| Selenium Dioxide | Dioxane/H₂O | Reflux | ~70-80% |

| Potassium Permanganate | Acetone/H₂O | Room Temp | Variable |

| Sodium Nitrite/HCl | Acetic Acid | 0-10 °C | ~60-70% |

| Pd(OAc)₂/O₂ | Acetic Acid | 80-100 °C | Good |

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

When comparing the various synthetic methodologies for this compound, several key factors come into play.

Synthetic Efficiency: Transition metal-catalyzed and microwave-assisted pathways generally exhibit higher efficiency in terms of reaction time and often yield. Classical methods, while reliable, are hampered by long reaction durations and sometimes complex workup procedures. Microwave synthesis stands out for its remarkable rate enhancement.

Regioselectivity: For this particular target molecule, regioselectivity is not a major concern as the oxidation occurs at the specific methylene bridge between the two aromatic rings. The precursor, 2-phenacylpyridine, directs the oxidation to the desired position.

Atom Economy: This is where the methodologies differ most significantly. Classical routes using stoichiometric oxidants like selenium dioxide or potassium permanganate have very poor atom economy, as a large portion of the reagent mass is converted into waste. In stark contrast, transition metal-catalyzed protocols, especially those using molecular oxygen as the terminal oxidant, exhibit far superior atom economy. In these catalytic systems, the only theoretical byproduct is water, aligning with the principles of green chemistry.

Reactivity and Organic Transformations of 1 Phenyl 2 2 Pyridyl Ethanedione

Reductive Processes of the Ethanedione Moiety

The reduction of the α-diketone structure within 1-phenyl-2-(2-pyridyl)ethanedione presents a fascinating area of study, particularly concerning the selective transformation of its two carbonyl groups. Research in this field delves into stereoselective reduction mechanisms, the impact of metal ions on these transformations, and the formation of transient enediol intermediates.

Stereoselective Reduction Mechanisms

The stereoselective reduction of this compound and analogous α-diketones is a key strategy for synthesizing chiral α-hydroxy ketones, which are valuable building blocks in organic synthesis. The hydrogenation of the carbonyl group adjacent to the phenyl ring is often favored. For instance, in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261), a related diketone, the primary product is 1-hydroxy-1-phenylpropanone. researchgate.net This preference is attributed to the electronic and steric influences of the phenyl group.

The use of chiral modifiers with metal catalysts is a common approach to induce enantioselectivity. Cinchonidine, for example, has been employed as a modifier for platinum catalysts in the hydrogenation of 1-phenyl-1,2-propanedione, leading to the preferential formation of the (R)-enantiomer. researchgate.net The effectiveness of the stereoselective reduction is influenced by various factors, including the choice of solvent and the method of catalyst modification (in situ versus premodification). researchgate.net Dichloromethane has been shown to be an effective solvent for achieving high enantiomeric excess in these reactions. researchgate.net

A simplified kinetic model for the hydrogenation of 1-phenyl-1,2-propanedione suggests that the process can be treated as a first-order irreversible reaction, despite the use of a heterogeneous catalyst system. tue.nl This model highlights the preferential reaction pathways and the negligible routes, providing a clearer understanding of the reaction kinetics. tue.nl

Influence of Metal Ions on Reduction Pathways

Metal ions can significantly influence the reduction pathways of α-diketones like this compound. The coordination of the diketone to a metal center can alter the reactivity of the carbonyl groups, directing the reduction to a specific site. The ability of the pyridyl nitrogen and the carbonyl oxygens to act as ligands facilitates the formation of metal complexes.

Studies on the complexation of ligands containing similar bidentate N,O-chelating moieties with various metal ions reveal that the ionic radius of the metal ion plays a crucial role in the stability and structure of the resulting complex. nih.gov For example, the ligand 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) shows a higher affinity for metal ions with an ionic radius close to 1.0 Å, such as Cd(II). nih.gov This selectivity is attributed to the rigid aromatic backbone of the ligand and the formation of stable five-membered chelate rings. nih.gov

In the context of reduction, the coordination of a metal ion can polarize the C=O bonds, making them more susceptible to nucleophilic attack by a reducing agent. Furthermore, the geometry of the metal complex can sterically hinder one carbonyl group over the other, leading to regioselective reduction. While direct studies on the influence of metal ions on the reduction of this compound are not extensively detailed in the provided results, the principles of metal-ligand coordination provide a framework for understanding how different metal ions could steer the reduction towards the formation of specific isomers of the corresponding α-hydroxy ketone or diol.

Condensation Reactions for Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the reactivity of its adjacent carbonyl groups. These dicarbonyl moieties can readily undergo condensation reactions with dinucleophiles to form new ring systems, most notably quinoxalines and imidazoles.

Cyclocondensation to Quinoxaline (B1680401) Derivatives

The reaction of 1,2-diketones with 1,2-diamines is a classic and widely used method for the synthesis of quinoxaline derivatives. nih.govacgpubs.org Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities and applications in materials science. acgpubs.orgresearchgate.netijrti.org

The synthesis of quinoxalines from this compound involves its condensation with an o-phenylenediamine (B120857). This reaction typically proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system. Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this transformation. acgpubs.orgijrti.org For instance, alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for this reaction at room temperature. nih.gov Other catalysts, such as pyridine (B92270), have also been successfully employed. acgpubs.orgresearchgate.net

The general procedure involves mixing the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, often in the presence of a catalyst, and stirring the mixture at room temperature or with heating. nih.govacgpubs.org The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the diketone precursors. nih.govacgpubs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| o-phenylenediamine | This compound | Alumina-supported heteropolyoxometalates | 2-Phenyl-3-(2-pyridyl)quinoxaline | nih.gov |

| o-phenylenediamine | Benzil | Pyridine | 2,3-Diphenylquinoxaline | acgpubs.orgresearchgate.net |

Synthesis of Substituted Imidazoles

Substituted imidazoles are another class of heterocyclic compounds that can be synthesized from this compound. Imidazole (B134444) derivatives are of significant interest due to their presence in many natural products and pharmacologically active compounds. asianpubs.orgresearchgate.net

The synthesis of substituted imidazoles from a 1,2-diketone typically involves a multi-component reaction with an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and often a primary amine. One common method is the Radziszewski synthesis and its variations. In this approach, the diketone, an aldehyde, and ammonium acetate (B1210297) are heated together, often in a solvent like acetic acid, to form the tri-substituted imidazole. nih.gov

For instance, this compound can react with an aldehyde and ammonium acetate to yield a 2,4,5-trisubstituted imidazole, where one substituent is the pyridyl group and another is the phenyl group. The third substituent at the 2-position of the imidazole ring is derived from the aldehyde used in the reaction. Solvent-free conditions have also been developed for the synthesis of imidazole derivatives, offering advantages in terms of efficiency and environmental impact. asianpubs.org

| Diketone | Aldehyde | Nitrogen Source | Product Type | Reference |

| This compound | Various Aromatic Aldehydes | Ammonium Acetate | 2-Aryl-4-phenyl-5-(2-pyridyl)imidazole | asianpubs.orgnih.gov |

| Benzil | Benzaldehyde | Ammonium Acetate | 2,4,5-Triphenylimidazole | nih.gov |

Reactions with Nucleophilic Reagents

The electrophilic nature of the two adjacent carbonyl carbons in this compound is the primary determinant of its reactivity towards nucleophiles. The asymmetry of the molecule, with one carbonyl group attached to a phenyl ring and the other to a pyridyl ring, can lead to regioselective reactions.

Phosphacumulene Ylide Additions

The reactions of 1,2-diketones with phosphacumulene ylides, a class of highly reactive phosphorus ylides, provide a pathway to various carbocyclic and heterocyclic systems. While specific studies on this compound with these ylides are not extensively documented in readily available literature, the reactivity of analogous 1,2-diketones, such as 1,2-bis(2-pyridyl)ethane-1,2-dione and camphorquinone, offers significant insight into the probable reaction pathways. researchgate.netekb.eg

The reaction is believed to initiate with a [2+2] cycloaddition between one of the carbonyl groups of the diketone and the ylidic C=P bond of the phosphacumulene. This forms a transient oxaphosphetane intermediate. ekb.eg Subsequent elimination of triphenylphosphine (B44618) oxide can lead to the formation of a highly reactive ketene (B1206846) intermediate. This ketene can then undergo a further [2+2] cycloaddition with a second molecule of the phosphacumulene ylide. ekb.eg This sequence of reactions can result in the formation of four-membered ring systems. For instance, the reaction of 1,2-bis(2-pyridyl)ethane-1,2-dione with (N-phenylimino)- and (2-oxovinylidene)-triphenylphosphorane has been reported to yield phosphanylidene-cyclobutylidene products. researchgate.net

Table 1: Plausible Products from the Reaction of this compound with Phosphacumulene Ylides (Based on Analogous Reactions)

| Phosphacumulene Ylide | Plausible Intermediate | Potential Final Product Class |

| (N-Arylimino)vinylidene Triphenylphosphorane | Oxaphosphetane, Ketenimine | Phosphanylidene-cyclobutane |

| (2-Oxovinylidene)triphenylphosphorane | Oxaphosphetane, Ketene | Phosphanylidene-cyclobutanone |

Other Carbon-Nucleophile Reactivity

The carbonyl groups of this compound are susceptible to attack by a variety of other carbon-based nucleophiles. These reactions typically involve the addition of the nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate which can then be protonated to yield a tertiary alcohol. The inherent electronic differences between the phenyl and pyridyl substituents can influence the regioselectivity of the nucleophilic attack.

Reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can lead to Knoevenagel-type condensation products. Subsequent intramolecular reactions can then facilitate the construction of more complex heterocyclic frameworks.

Ring-Closing and Rearrangement Reactions

A significant aspect of the chemistry of this compound is its utility as a precursor in the synthesis of various heterocyclic systems through ring-closing reactions. Furthermore, it can undergo characteristic molecular rearrangements.

One of the most well-known rearrangements for 1,2-diketones is the benzilic acid rearrangement. libretexts.org Under the influence of a strong base, such as hydroxide, nucleophilic addition to one of the carbonyl groups occurs. This is followed by a 1,2-migration of the adjacent aryl or alkyl group, in this case, the phenyl group, to the neighboring carbonyl carbon. This rearrangement results in the formation of an α-hydroxy carboxylate, which upon acidic workup yields the corresponding α-hydroxy carboxylic acid. libretexts.org

Table 2: Benzilic Acid Rearrangement of this compound

| Reactant | Reagents | Product |

| This compound | 1. Strong Base (e.g., KOH) 2. Acid Workup (e.g., HCl) | 2-Hydroxy-2-phenyl-2-(pyridin-2-yl)acetic acid |

Condensation reactions with binucleophilic reagents are a common strategy for synthesizing five-, six-, or seven-membered heterocyclic rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazine (B1198779) derivatives. Similarly, reaction with 1,2-diamines can yield diazepine (B8756704) or quinoxaline-type structures, depending on the reaction conditions and the nature of the diamine. These cyclization reactions are pivotal in medicinal chemistry for accessing novel scaffolds.

Structural and Conformational Analysis of 1 Phenyl 2 2 Pyridyl Ethanedione

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

To date, detailed single-crystal X-ray diffraction data for 1-Phenyl-2-(2-pyridyl)ethanedione is not extensively available in the public domain. However, analysis of structurally related compounds provides valuable insights into the likely solid-state conformation.

For instance, the crystal structure of the related intermediate, 1-phenyl-2-(2-pyridyl)ethanol, reveals a monoclinic crystal system with the centrosymmetric space group P21/c. In this structure, a significant intermolecular hydrogen bond is observed between the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. This interaction plays a crucial role in the crystal packing.

While not a direct analysis of the target diketone, this information suggests that in the solid state, this compound would likely adopt a conformation that maximizes favorable intermolecular interactions, such as π-π stacking of the aromatic rings and potential weak C-H···O or C-H···N hydrogen bonds. The relative orientation of the phenyl and pyridyl rings with respect to the dicarbonyl bridge would be fixed in a low-energy conformation within the crystal lattice.

A comprehensive understanding of the solid-state structure of this compound awaits dedicated crystallographic studies. Such an investigation would provide precise bond lengths, bond angles, and torsion angles, which are essential for a complete structural elucidation.

Solution-State Conformational Dynamics

In solution, molecules are typically more flexible than in the solid state, and this compound is expected to exist as an equilibrium of different conformers. The free rotation around the single bonds connecting the phenyl, dicarbonyl, and pyridyl moieties allows for a range of spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. While specific, in-depth NMR studies detailing the conformational preferences of this compound are not readily found in the literature, general principles of conformational analysis can be applied.

The relative orientation of the phenyl and pyridyl rings will be influenced by a balance of steric hindrance and potential weak intramolecular interactions. The lone pair of electrons on the pyridine nitrogen and the electron clouds of the aromatic rings can lead to repulsive or attractive interactions that favor certain conformations. The polarity of the solvent would also play a significant role, with more polar solvents potentially stabilizing more polar conformers.

Further research employing advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and computational modeling would be necessary to fully characterize the conformational landscape of this compound in various solvents.

Intramolecular Interactions and Their Role in Molecular Geometry

The geometry of this compound is dictated by a variety of intramolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively play a significant role in determining the molecule's preferred shape.

Steric Hindrance: The spatial bulk of the phenyl and pyridyl rings influences their relative orientation. To minimize steric clash, these rings are unlikely to be coplanar with the dicarbonyl unit. Instead, they will adopt a twisted conformation.

Electronic Effects: The electron-withdrawing nature of the two carbonyl groups influences the electron distribution across the entire molecule. This can affect the bond lengths and angles within the aromatic rings and the connecting bonds.

Weak Intramolecular Hydrogen Bonds: The possibility of weak C-H···O or C-H···N hydrogen bonds exists, where a hydrogen atom on one of the aromatic rings interacts with a carbonyl oxygen or the pyridine nitrogen. Such interactions, if present, would contribute to stabilizing specific conformations. For example, an interaction between an ortho-hydrogen on the phenyl ring and a carbonyl oxygen could favor a more planar arrangement of that particular fragment.

Spectroscopic Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Phenyl-2-(2-pyridyl)ethanedione, offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of the hydrogen atoms in this compound. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the phenyl and pyridyl rings.

The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.4-8.1 ppm. The protons of the pyridyl ring also resonate in the aromatic region, with chemical shifts influenced by the nitrogen atom's electron-withdrawing nature. For instance, the proton at the 6-position of the pyridyl ring is often shifted downfield due to its proximity to the nitrogen atom. The specific chemical shifts and coupling constants provide valuable information about the substitution pattern and conformation of the rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.4 - 8.1 | m | - |

| Pyridyl-H | 7.3 - 8.7 | m | - |

¹H NMR data for this compound. The data represents typical ranges and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule.

The carbonyl carbons of the dione (B5365651) moiety are characteristically found at the downfield end of the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons of the phenyl and pyridyl rings appear in the δ 120-155 ppm region. The specific chemical shifts of the pyridyl carbons are influenced by the nitrogen atom, with the carbon adjacent to the nitrogen (C2) and the carbon at the 6-position appearing at different fields compared to the other pyridyl carbons.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 190 - 200 |

| C (Aromatic) | 120 - 155 |

¹³C NMR data for this compound. The data represents typical ranges and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in this compound. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the phenyl and pyridyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to specific carbon atoms. wikipedia.orgsdsu.edu The HSQC spectrum of this compound would show a correlation peak for each C-H bond, allowing for the unambiguous assignment of the proton and carbon signals for each specific position in the molecule. wikipedia.org

These 2D NMR methods are invaluable for resolving spectral overlap that can occur in the 1D spectra of complex molecules and for providing a definitive structural assignment. wikipedia.orgsdsu.eduresearchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of the nitrogen atom in the pyridyl ring of this compound. The chemical shift of the nitrogen atom is sensitive to its hybridization state, the nature of its substituents, and its involvement in any intermolecular interactions. While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide unique insights into the electronic structure of the heterocyclic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and vibrational modes within this compound.

FTIR Spectroscopy: The FTIR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1650-1700 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the adjacent phenyl and pyridyl rings and the conformation of the dione moiety. The spectrum also displays characteristic bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C=C and C=N stretching vibrations of the aromatic systems (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings, often give rise to strong signals in the Raman spectrum. The carbonyl stretching vibrations are also observable in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions within this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, typically exhibits absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic π-systems of the phenyl and pyridyl rings. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms to anti-bonding π* orbitals. The position and intensity of these absorption bands are sensitive to the solvent polarity and the molecular conformation.

Fluorescence Analysis: Some phenyl-pyridyl ketones exhibit fluorescence, which is the emission of light upon excitation at a suitable wavelength. The fluorescence properties of this compound, including its quantum yield and lifetime, are dependent on its molecular structure and the surrounding environment. Studies on related compounds have shown that factors like pH can significantly influence the fluorescence emission. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns under ionization.

The molecular formula for this compound is C₁₃H₉NO₂, which corresponds to a calculated monoisotopic mass of approximately 211.0633 Da. In a typical mass spectrum, the unfragmented molecule will be observed as the molecular ion (M⁺˙). Given that the compound contains a single nitrogen atom, its molecular ion peak is expected at an odd integer mass-to-charge ratio (m/z), consistent with the nitrogen rule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation of this compound in electron ionization (EI) mass spectrometry is primarily dictated by the presence of the α-diketone functional group, which provides a readily cleavable bond between the two carbonyl carbons. This central C-C bond cleavage is the most prominent fragmentation pathway, leading to the formation of two principal acylium ions.

The primary fragmentation pathways are:

Formation of the Benzoyl Cation: Cleavage of the bond between the two carbonyl groups results in the formation of the highly stable benzoyl cation, [C₆H₅CO]⁺. This fragment is consistently observed as a major peak in the mass spectra of compounds containing a benzoyl moiety, appearing at an m/z of 105.

Formation of the 2-Pyridoyl Cation: The same cleavage event also produces the 2-pyridoyl cation, [C₅H₄NCO]⁺, which would be detected at an m/z of 106.

These primary fragment ions can undergo further fragmentation, aiding in the complete structural confirmation:

Fragmentation of the Benzoyl Cation: The benzoyl cation (m/z 105) characteristically loses a neutral carbon monoxide (CO) molecule to yield the phenyl cation, [C₆H₅]⁺. This secondary fragment produces a significant peak at m/z 77. The phenyl cation can further fragment, though with lower intensity, to produce ions such as m/z 51.

Fragmentation of the 2-Pyridoyl Cation: Similarly, the 2-pyridoyl cation (m/z 106) is expected to lose a CO molecule, resulting in the formation of the 2-pyridyl cation, [C₅H₄N]⁺, at m/z 78.

The study of related phenyl pyridyl ketones suggests that interactions involving the pyridine (B92270) nitrogen can influence fragmentation, although the α-cleavage of the diketone is the dominant process. scholaris.ca The predicted fragmentation pattern provides a clear and interpretable mass spectrum for the unambiguous identification of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Ionic Structure | Fragment Name |

| 211 | [C₁₃H₉NO₂]⁺˙ | Molecular Ion |

| 106 | [C₅H₄NCO]⁺ | 2-Pyridoyl Cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation |

| 78 | [C₅H₄N]⁺ | 2-Pyridyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 51 | [C₄H₃]⁺ | Butadienyl Cation |

Coordination Chemistry of 1 Phenyl 2 2 Pyridyl Ethanedione

Ligand Design and Denticity Considerations

1-Phenyl-2-(2-pyridyl)ethanedione is a member of the α-keto-N-heterocycle family of ligands. Its structure, featuring a pyridyl nitrogen atom and two adjacent carbonyl groups, allows for various coordination modes. The key to its versatility as a ligand lies in the arrangement of its donor atoms. The pyridyl nitrogen and the oxygen atom of the adjacent carbonyl group can act as a bidentate chelating system, forming a stable five-membered ring with a metal ion. This chelation is a significant factor in the stability of the resulting metal complexes.

The presence of the second carbonyl group and the phenyl ring also influences the electronic properties and steric hindrance of the ligand, which in turn affects the geometry and stability of the metal complexes formed. The denticity of this compound is typically bidentate, utilizing the N,O donor set.

Formation and Characterization of Transition Metal Complexes

The ability of this compound to form stable chelate rings makes it an effective ligand for a variety of transition metals. The characterization of these complexes often involves techniques such as X-ray crystallography, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to determine their structure and bonding.

Zinc(II) Coordination Compounds

Zinc(II) complexes with ligands containing pyridyl and other nitrogen or oxygen donor atoms have been synthesized and characterized. nih.govresearchgate.net In these complexes, the geometry around the Zn(II) center is often tetrahedral or octahedral. nih.govresearchgate.net For instance, in some documented zinc(II) complexes with related ligands, the metal ion is coordinated by two ligand molecules, resulting in a distorted octahedral geometry. researchgate.net The coordination typically involves the pyridyl nitrogen and a carbonyl oxygen, forming a chelate ring. researchgate.net The formation of such complexes can be confirmed by spectroscopic methods and single-crystal X-ray diffraction. researchgate.netresearchgate.netmdpi.comnih.gov Theoretical studies using density functional theory (DFT) can also provide insights into the molecular structure and electronic properties of these zinc complexes. ijcm.ir

Table 1: Selected Zinc(II) Complex Bond Lengths (Å)

| Complex | Zn–N (pyridyl) | Zn–O (carbonyl) | Reference |

|---|---|---|---|

| [Zn(apsox)2] | 2.1262(1) | 2.0663(2) | researchgate.net |

| Complex with pyridyltriazole ligand | 2.035(7) - 2.079(7) | - | researchgate.net |

Note: 'apsox' is 2'-[1-(2-pyridinyl)ethylidene]oxamohydrazide, a related ligand.

Rhenium(III) Complexation

Rhenium can form stable complexes in various oxidation states, with rhenium(I) and rhenium(III) being common in coordination chemistry. nih.govrsc.org Rhenium(III) complexes are often six-coordinate, exhibiting octahedral geometry. rsc.org While specific studies on Re(III) with this compound are not extensively detailed in the provided results, the general principles of rhenium coordination chemistry suggest that it would likely form stable complexes with this ligand. The synthesis of such complexes may involve the reaction of a suitable rhenium(III) precursor with the ligand. rsc.org Characterization would typically involve techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. rsc.org Rhenium tricarbonyl complexes with diimine ligands are also a well-studied class of compounds. nih.govnih.govnih.govrsc.org

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) ions, with their d8 electron configuration, typically form square planar complexes. nih.govotago.ac.nzresearchgate.netias.ac.in These metals have a strong affinity for nitrogen and sulfur donor ligands, but also coordinate effectively with oxygen donors. nih.govias.ac.in The reaction of this compound with Pd(II) or Pt(II) precursors would be expected to yield square planar complexes where the ligand acts as a bidentate N,O-donor. nih.govotago.ac.nzresearchgate.net The synthesis of such complexes is often carried out by reacting a metal dihalide precursor with the ligand in an appropriate solvent. nih.govd-nb.info The resulting complexes can be characterized by IR, NMR, and X-ray crystallography to confirm the coordination mode and geometry. researchgate.netnih.gov For instance, in related platinum(II) complexes with bidentate ligands, the coordination of the ligand is confirmed by shifts in the IR and NMR spectra. ias.ac.in

Table 2: General Characteristics of Pd(II) and Pt(II) Complexes

| Metal | Typical Geometry | Common Ligand Types | Reference |

|---|---|---|---|

| Pd(II) | Square Planar | Phosphines, N-heterocycles | nih.govresearchgate.netresearchgate.netrsc.org |

| Pt(II) | Square Planar | N-heterocycles, Amino acids | nih.govotago.ac.nzias.ac.in |

Copper(II) Coordination

Copper(II) is known to form a wide variety of coordination compounds with diverse geometries, including square planar, tetrahedral, and distorted octahedral. researchgate.netmdpi.comnih.govmdpi.com The coordination of this compound to Cu(II) would likely result in a complex where the ligand acts as a bidentate N,O-donor. The synthesis of such copper(II) complexes can be achieved by reacting a copper(II) salt with the ligand in a suitable solvent. researchgate.netmdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including UV-Vis and EPR spectroscopy, as well as single-crystal X-ray diffraction to determine the coordination environment of the copper ion. researchgate.netceon.rsresearchgate.net In many copper(II) complexes with related pyridyl-containing ligands, the metal center exhibits a distorted octahedral or square pyramidal geometry. csic.es

Chelation Effects on Complex Stability and Reactivity

The formation of a five-membered chelate ring by this compound upon coordination to a metal ion significantly enhances the thermodynamic stability of the resulting complex. This phenomenon is known as the chelate effect. libretexts.org The increased stability of chelated complexes compared to their non-chelated analogues is primarily due to a favorable entropy change upon complex formation. libretexts.org

The stability of a metal complex is a measure of the strength of the metal-ligand bond and is quantified by the stability constant (or formation constant). vpscience.orggcnayanangal.com Factors influencing the stability of complexes with this compound include the nature of the metal ion (its size, charge, and electron configuration), and the properties of the ligand itself. vpscience.orglibretexts.org The hard and soft acid-base (HSAB) principle can also be used to predict the stability of these complexes; for instance, harder metal ions will generally form more stable complexes with harder donor atoms like oxygen, while softer metals will prefer softer donors. libretexts.org The stability of these complexes can also be influenced by the solvent and the presence of other ligands in the coordination sphere. slideshare.net The enhanced stability due to chelation can also impact the reactivity of the metal center, potentially influencing its catalytic activity or its role in other chemical transformations.

Structural Features of Metal-Ligand Frameworks

The structural characteristics of metal-ligand frameworks derived from this compound are anticipated to be highly versatile, influenced by the coordination preferences of the metal ion, the reaction conditions, and the potential for the ligand to undergo chemical transformations upon coordination.

A key feature of ligands like this compound is the presence of multiple donor sites: the nitrogen atom of the pyridyl ring and the two oxygen atoms of the dione (B5365651) moiety. This allows for a variety of coordination modes. The ligand can act as a neutral bidentate ligand, coordinating through the pyridyl nitrogen and one of the carbonyl oxygen atoms to form a stable five-membered chelate ring.

However, the coordination chemistry of the closely related di-2-pyridyl ketone reveals that the carbonyl groups are susceptible to nucleophilic attack, particularly by water or alcohols, upon coordination of the pyridyl groups to a metal center. researchgate.netbl.uk This leads to the in situ formation of gem-diol or hemiacetal derivatives. The deprotonation of these derivatives generates anionic ligands that are excellent bridging units, facilitating the assembly of polynuclear metal clusters and coordination polymers. researchgate.net

For this compound, similar reactivity is expected. The coordination of the pyridyl nitrogen to a metal ion would activate the adjacent carbonyl group towards nucleophilic attack. In the presence of water or an alcohol (ROH), this would lead to the formation of a coordinated gem-diolate or hemiacetalate anion, respectively. These anionic oxygen atoms can then bridge to other metal centers, giving rise to extended one-, two-, or three-dimensional frameworks.

The diverse bridging capabilities of the in situ generated diolate or hemiacetalate ligands derived from pyridyl-α-diketones can lead to a variety of structural motifs. Dinuclear, tetranuclear, and higher nuclearity clusters have been observed with di-2-pyridyl ketone, often featuring distorted octahedral or square planar coordination geometries around the metal centers. researchgate.netresearchgate.net The precise nature of the resulting framework will also be influenced by the choice of metal ion and the presence of other ancillary ligands.

To illustrate the potential structural parameters, the following table presents representative data from metal complexes of the analogous ligand, di-2-pyridyl ketone and its derivatives, which showcase the coordination environment around the metal centers.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Cu(dpk·H₂O)₂ | Cu(II) | Distorted Octahedral | Cu-O: 1.939(5), Cu-N: 2.061(5), 2.055(6) | O-Cu-N: ~90 | capes.gov.br |

| Ni(dpk·H₂O)₂ | Ni(II) | Distorted Octahedral | - | - | capes.gov.br |

| [PdCl₂(dpk·EtOH)] | Pd(II) | Square Planar | - | - | acs.org |

| {[CdCl₂(dpkoxH)·2H₂O]}n | Cd(II) | Distorted Octahedral | Cd-N(pyridyl): ~2.4, Cd-N(oxime): ~2.3, Cd-Cl: ~2.6-2.7 | - | nih.gov |

Note: The data presented is for analogous compounds and serves to illustrate the expected structural features of this compound complexes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Phenyl-2-(2-pyridyl)ethanedione, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), are employed to determine the molecule's optimized geometry. nih.gov These calculations have revealed a quasi-planar structure for similar molecules. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The optimized structure is then used to calculate various energetic properties. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's electronic stability and reactivity. nih.gov

Conformational Energy Landscape and Potential Energy Surface Analysis

The conformational flexibility of this compound is a key aspect of its chemistry. The molecule possesses multiple rotatable bonds, leading to a complex conformational energy landscape. Computational methods are used to explore this landscape and identify the most stable conformers.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. By analyzing the PES, researchers can identify local minima, which correspond to stable conformers, and transition states, which represent the energy barriers between conformers. For similar structures, studies have shown that different computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), can yield different optimized structures, with DFT sometimes predicting a more planar geometry compared to the non-planar structures obtained with MP2. researchgate.net The relative energies of different conformers, including E and Z isomers, can be calculated to determine their relative stability, with factors like intramolecular hydrogen bonding playing a significant role. sid.ir

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule and the interactions between different parts of the molecule. wikipedia.org It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orguni-muenchen.de

For this compound, NBO analysis can reveal the nature of the bonding within the molecule, including the polarization of bonds and the hybridization of atomic orbitals. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which correspond to electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. These delocalization effects represent departures from an idealized, localized Lewis structure and are crucial for understanding the molecule's stability and reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comyoutube.com

In the context of this compound, FMO theory can be used to predict how the molecule will interact with other reagents. The energy and spatial distribution of the HOMO and LUMO determine the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net Computational studies can visualize the HOMO and LUMO to identify which atoms have the largest orbital coefficients, indicating the regions of the molecule most involved in these frontier orbitals. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in elucidating the detailed pathways of chemical reactions involving this compound. rsc.org By mapping out the potential energy surface for a given reaction, researchers can identify the transition states and intermediates involved, providing a step-by-step description of the reaction mechanism. sid.irrsc.org

These computational studies can determine the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable mechanism. sid.irrsc.org For instance, in reactions involving the formation or transformation of related compounds, computational modeling can help to understand the role of catalysts, the stereoselectivity of the reaction, and the influence of reaction conditions. researchgate.netmdpi.com The insights gained from these models are invaluable for optimizing existing synthetic routes and designing new chemical transformations.

Chemical Derivatives and Analogues of 1 Phenyl 2 2 Pyridyl Ethanedione

Synthesis of Substituted and Functionalized Analogues

The synthetic accessibility of the 1-Phenyl-2-(2-pyridyl)ethanedione core allows for the introduction of a wide array of substituents and functional groups on both the phenyl and pyridyl rings. A common strategy involves the preparation of precursor molecules bearing functional handles that can be subsequently elaborated.

One prominent approach focuses on the introduction of an amino group onto the phenyl ring, creating a versatile intermediate for further diversification. For instance, the synthesis of 1-(amino-substituted-phenyl)-2-(2-pyridyl)ethanediones has been reported. These amino-functionalized analogues serve as key building blocks for the creation of amide libraries through parallel synthesis. The general synthetic route can involve the coupling of a protected amino-phenylacetylene with a suitable pyridine (B92270) derivative, followed by oxidation of the resulting alkyne to the desired 1,2-dione. The protecting group, such as a tert-butyloxycarbonyl (Boc) group, is then removed to liberate the free amine, which can be acylated with a variety of acid chlorides to yield a library of amide derivatives.

The following table outlines a representative synthetic scheme for the preparation of amino-substituted analogues and their subsequent acylation.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | Protected amino-phenylacetylene, 2-halopyridine, Pd/Cu catalyst | Protected amino-substituted diphenylacetylene |

| 2 | Oxidation | Oxidizing agent (e.g., KMnO4) | Protected amino-substituted this compound |

| 3 | Deprotection | Acidic conditions | Amino-substituted this compound |

| 4 | Acylation | Acid chloride, base | N-acylated this compound analogue |

This modular approach allows for the systematic introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Impact of Substituent Effects on Reactivity and Chemical Properties

The introduction of substituents onto the phenyl or pyridyl rings of this compound can significantly influence its reactivity and chemical properties. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents.

Electronic Effects:

The reactivity of the dicarbonyl moiety is highly sensitive to the electronic properties of the flanking aromatic rings.

Electron-withdrawing groups (e.g., nitro, cyano, halo) on the phenyl or pyridyl ring increase the electrophilicity of the carbonyl carbons. This enhanced electrophilicity makes the dione (B5365651) more susceptible to nucleophilic attack. For instance, in related cyclic β-dicarbonyl systems, the presence of electron-deficient aryl groups has been shown to influence the outcomes of cross-coupling reactions. semanticscholar.org

Electron-donating groups (e.g., amino, methoxy, alkyl) decrease the electrophilicity of the carbonyl carbons by donating electron density to the aromatic ring and, by extension, to the dicarbonyl system. This can lead to a decrease in reactivity towards nucleophiles.

While direct quantitative studies, such as Hammett correlations, on this compound are not extensively reported in the literature, the general principles of physical organic chemistry suggest a strong correlation between substituent electronic parameters and reactivity.

Steric Effects:

The steric hindrance imposed by substituents, particularly those in the ortho positions of either ring, can play a crucial role in modulating reactivity. Bulky substituents can hinder the approach of nucleophiles to the carbonyl carbons, thereby slowing down reaction rates. This effect has been observed in palladium-catalyzed α-arylation reactions of cyclic β-dicarbonyl compounds, where ortho-substituted aryl halides showed limited reactivity due to steric hindrance at the transition state. semanticscholar.org

The interplay of electronic and steric effects can be complex and is summarized in the table below.

| Substituent Type | Position | Effect on Electrophilicity of Carbonyls | Anticipated Impact on Reactivity with Nucleophiles |

| Electron-Withdrawing | Para, Meta | Increase | Increase |

| Electron-Donating | Para, Meta | Decrease | Decrease |

| Bulky Groups | Ortho | Minimal electronic effect, significant steric effect | Decrease due to steric hindrance |

Strategies for Structural Diversification and Library Generation

The this compound scaffold is well-suited for the generation of chemical libraries, which are collections of structurally related compounds. These libraries are invaluable tools for discovering new molecules with desired properties.

Combinatorial Chemistry Approaches:

Parallel synthesis is a key strategy for the rapid generation of a library of analogues. As mentioned previously, the synthesis of an amino-functionalized this compound allows for the creation of an amide library by reacting the amino-scaffold with a diverse set of acid chlorides in a parallel fashion. This approach enables the systematic exploration of the chemical space around the core structure.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to generate a collection of compounds with a high degree of structural diversity. Starting from a common intermediate derived from this compound, various reaction pathways can be employed to create a range of different molecular skeletons. For example, the dicarbonyl moiety can participate in a variety of condensation and cyclization reactions with different reagents to produce a diverse set of heterocyclic systems.

Key Strategies for Diversification:

| Strategy | Description | Example Application |

| Functional Group Interconversion | Modifying existing functional groups to introduce new ones. | Conversion of an amino group to a diazonium salt for subsequent Sandmeyer reactions. |

| Scaffold Elaboration | Building upon the core structure to create larger, more complex molecules. | Using the dicarbonyls as a dienophile in Diels-Alder reactions to construct polycyclic systems. |

| Multicomponent Reactions | Combining three or more starting materials in a single reaction to generate complex products. | A one-pot reaction involving the this compound, an amine, and a third component to form a complex heterocycle. |

The generation of libraries based on the this compound scaffold, coupled with high-throughput screening, provides a powerful platform for the discovery of new chemical entities with tailored properties.

Q & A

Q. What analytical criteria distinguish this compound from its structural analogs?

- Key differentiators :

- Mass spectrometry : Exact mass (m/z 238.31 for C₁₄H₁₀N₂S analogs vs. 239.25 for the target compound) .

- XRD metrics : Compare unit cell parameters (e.g., a = 5.7806 Å, α = 82.579° for enaminone derivatives) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.